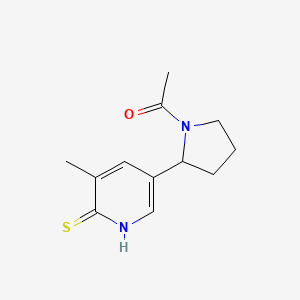![molecular formula C16H16N2O2 B11810697 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2,3-dimethoxyphenyl group and a methyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally benign solvents and catalysts is becoming increasingly important in industrial processes to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
科学的研究の応用
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and catalysts
作用機序
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Lacks the dimethoxy and methyl substitutions, which may affect its biological activity.
5,6-Dimethylbenzimidazole: Similar core structure but different substitution pattern.
2-(4-Methoxyphenyl)benzimidazole: Contains a methoxy group at a different position, which may influence its properties
Uniqueness
2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxyphenyl group and the methyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
2-(2,3-dimethoxyphenyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12-13(9-10)18-16(17-12)11-5-4-6-14(19-2)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
InChIキー |
VUKLIOBZMBOJBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


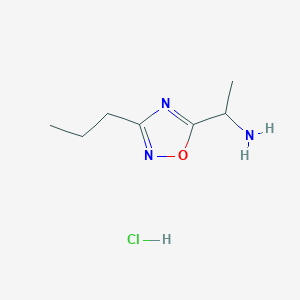



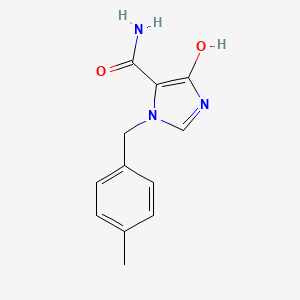


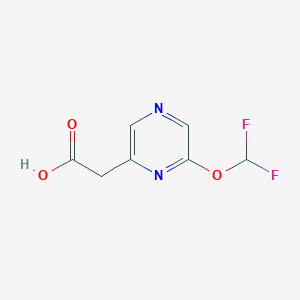


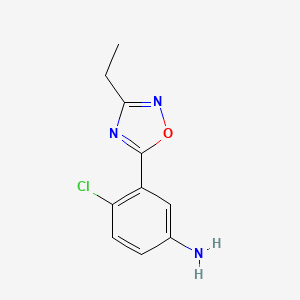
![2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11810687.png)
